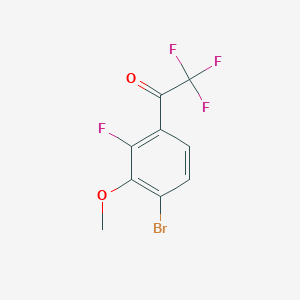
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a trifluoroethanone moiety
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoro-3-methoxybenzene as the primary starting material.
Reaction with Trifluoroacetic Anhydride: The key step involves the reaction of 4-bromo-2-fluoro-3-methoxybenzene with trifluoroacetic anhydride in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature conditions.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the above synthetic route with optimizations to improve yield and efficiency.
Chemical Reactions Analysis
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the trifluoroethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.
Pathways: It may modulate signaling pathways that regulate cell growth, apoptosis, or immune responses.
The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds to highlight its uniqueness:
4-Bromo-2-methoxyphenylboronic acid: This compound shares the bromine and methoxy groups but lacks the trifluoroethanone moiety, resulting in different chemical properties and applications.
(2-Fluoro-3-methoxyphenyl)boronic acid: Similar to the above compound, it contains the fluorine and methoxy groups but lacks the bromine and trifluoroethanone moieties.
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2-phenylethanol:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C9H5BrF4O2 |
|---|---|
Molecular Weight |
301.03 g/mol |
IUPAC Name |
1-(4-bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-7-5(10)3-2-4(6(7)11)8(15)9(12,13)14/h2-3H,1H3 |
InChI Key |
YUKKXJORYLYDJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















